N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride

Description

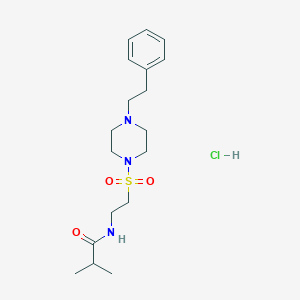

N-(2-((4-Phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a phenethyl group at the 4-position. The piperazine ring is further functionalized via a sulfonyl ethyl linker to an isobutyramide moiety, with the hydrochloride salt enhancing solubility. The compound’s design combines elements of rigidity (piperazine), hydrophobicity (phenethyl), and hydrogen-bonding capacity (sulfonyl and amide groups), which are critical for optimizing pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

2-methyl-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O3S.ClH/c1-16(2)18(22)19-9-15-25(23,24)21-13-11-20(12-14-21)10-8-17-6-4-3-5-7-17;/h3-7,16H,8-15H2,1-2H3,(H,19,22);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHJDAMZLUIHLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)CCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride is a compound of interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound has a complex structure characterized by the presence of a piperazine moiety, which is often associated with various biological activities. The molecular formula is , and it has a molecular weight of approximately 300.84 g/mol.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 300.84 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. This interaction may contribute to its potential use in treating psychiatric disorders.

Pharmacological Effects

- Antidepressant Activity : Studies indicate that the compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin pathways.

- Anxiolytic Effects : Preliminary research suggests that it may reduce anxiety-related behaviors, likely linked to its action on GABAergic systems.

- Neuroprotective Properties : There is emerging evidence that this compound could protect neuronal cells from oxidative stress, providing a potential avenue for neurodegenerative disease treatment.

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test (FST). The results indicated a dose-dependent response, suggesting effective engagement with serotonin receptors .

Case Study 2: Anxiolytic Activity

Another study assessed the anxiolytic properties of the compound using the elevated plus maze (EPM) test. Results showed that treated animals spent significantly more time in the open arms compared to controls, indicating reduced anxiety levels .

Research Findings Summary

| Study Type | Findings |

|---|---|

| Rodent Model (FST) | Significant antidepressant effects |

| Rodent Model (EPM) | Anxiolytic effects observed |

| Neuroprotection | Potential protective effects against oxidative damage |

Comparison with Similar Compounds

Discussion of Divergences and Limitations

- Structural vs. Functional Data: While structural analogs from –4 provide insights into design principles, direct pharmacological data for the target compound are absent.

- Fluorination Trade-offs : Fluorinated sulfonamides () excel in stability but may face regulatory scrutiny due to environmental persistence, unlike the target compound’s simpler structure .

- Receptor Specificity : The cetirizine analog’s polar groups favor peripheral antihistaminic activity, whereas the target compound’s design suggests broader CNS receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.